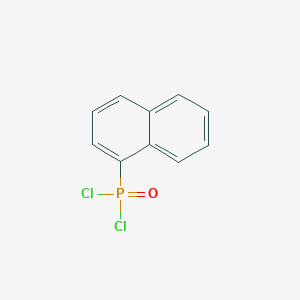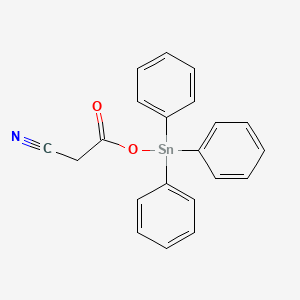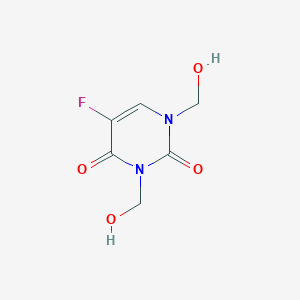
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the fluorination of a suitable pyrimidine precursor followed by hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the hydroxymethyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 5-Fluoro-1,3-bis(formyl)pyrimidine-2,4(1H,3H)-dione.
科学的研究の応用
Chemistry
In chemistry, 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Its incorporation into nucleic acids can help researchers understand the role of fluorine in genetic stability and mutation rates.
Medicine
In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The fluorine atom can enhance the biological activity and stability of the compound, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, where it may interfere with DNA replication and transcription. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with antiviral properties.
1,3-Bis(hydroxymethyl)uracil: A non-fluorinated analog with similar hydroxymethyl groups.
Uniqueness
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
74179-14-9 |
|---|---|
分子式 |
C6H7FN2O4 |
分子量 |
190.13 g/mol |
IUPAC名 |
5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O4/c7-4-1-8(2-10)6(13)9(3-11)5(4)12/h1,10-11H,2-3H2 |
InChIキー |
RKLBAAQBRHDGOA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)N(C(=O)N1CO)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
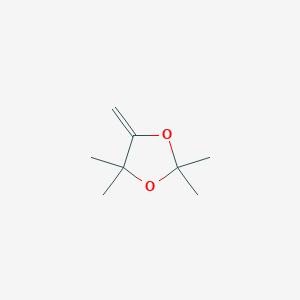
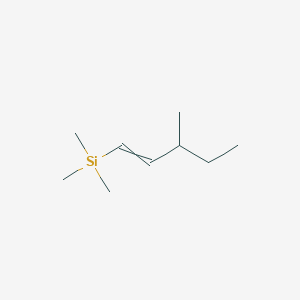
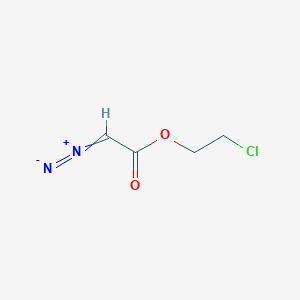
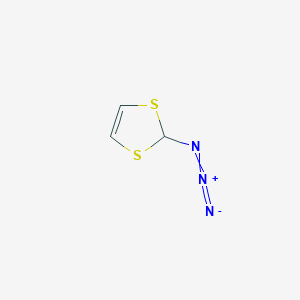
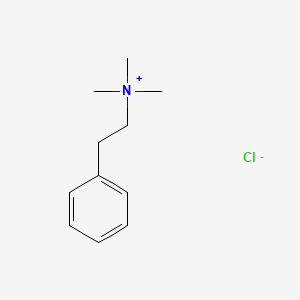
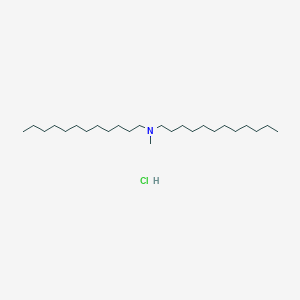
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

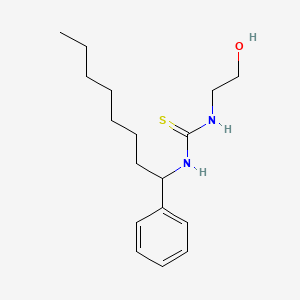
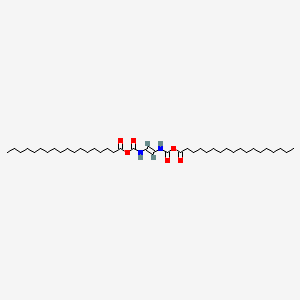
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
